molecular formula C24H22ClN3O3S2 B12146986 N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12146986
M. Wt: 500.0 g/mol
InChI Key: CAOLMHTXAJEGKM-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide belongs to a class of acetamide derivatives featuring a thienopyrimidine core fused with a hydrobenzo ring. The molecule’s key structural elements include:

  • A pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine scaffold.
  • A 2-furylmethyl substituent at position 3 of the pyrimidine ring.
  • A 5-chloro-2-methylphenyl group on the acetamide moiety.

This article compares its structural, synthetic, and computational attributes with related analogs, leveraging data from diverse sources.

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22ClN3O3S2/c1-14-8-9-15(25)11-18(14)26-20(29)13-32-24-27-22-21(17-6-2-3-7-19(17)33-22)23(30)28(24)12-16-5-4-10-31-16/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,26,29)

InChI Key

CAOLMHTXAJEGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves multiple steps, including the formation of the thiophene-pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiophene-Pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the furan ring and chlorinated phenyl group through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final step involves the acylation of the intermediate compound to form the desired acetamide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine moiety can be reduced to form alcohols using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Substituent Variations on the Aromatic Ring
  • N-[2-Chloro-5-(trifluoromethyl)phenyl] Analog ():
    • Replaces the 5-chloro-2-methylphenyl group with a 2-chloro-5-(trifluoromethyl)phenyl moiety.
    • The electron-withdrawing CF₃ group enhances lipophilicity (clogP ≈ 4.2 predicted) compared to the target compound’s methyl group (clogP ≈ 3.8) .
  • The hexahydrobenzo ring system (vs. pentahydro in the target) may reduce conformational flexibility .
Modifications on the Thienopyrimidine Core
  • 2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (): Replaces the 2-furylmethyl group with 5-methylfuran and substitutes the phenyl group with a naphthyl moiety. Higher molecular weight (523.63 g/mol vs. ~500 g/mol for the target) and density (1.38 g/cm³) due to the bulky naphthyl group .
  • Cyclopenta[b]thiophene Derivative (): Incorporates a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl group, introducing a rigid bicyclic system. Predicted pKa = 11.59, suggesting stronger basicity compared to the target compound’s furylmethyl-substituted core .
Data Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted clogP pKa
Target Compound C₂₄H₂₂ClN₃O₂S₂ ~508.06 5-chloro-2-methylphenyl, 2-furylmethyl 3.8 ~13.0
N-[2-Chloro-5-(trifluoromethyl)phenyl] C₁₉H₁₄ClF₃N₃O₂S₂ 488.91 2-chloro-5-(trifluoromethyl)phenyl 4.2 12.8
Naphthyl Derivative () C₂₉H₂₁N₃O₃S₂ 523.63 Naphthalen-1-yl, 5-methylfuran 4.5 13.13
Cyclopenta[b]thiophene () C₂₄H₂₀N₄O₃S₃ 508.64 3-cyano-cyclopenta[b]thiophen-2-yl 3.9 11.59

Computational Similarity and Bioactivity

  • HOMO-LUMO Gaps ():
    • Chlorophenyl acetamides exhibit HOMO-LUMO gaps ~4.5 eV, correlating with stability against oxidative degradation. The target’s 2-furylmethyl group may further lower this gap, enhancing reactivity .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide (CAS No. 586986-79-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20ClN3O3S2
  • Molecular Weight : 473.9955 g/mol
  • Structure : The compound features a unique combination of heterocyclic structures that contribute to its biological properties.

Antioxidant Activity

Research has demonstrated that compounds similar to N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide exhibit significant antioxidant properties. For instance:

  • DPPH Radical Scavenging : The compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Compounds with similar structures have shown high radical scavenging abilities, indicating potential as antioxidants .

Antimicrobial Activity

Compounds in the same class have been reported to possess antimicrobial properties. The presence of specific functional groups may enhance their interaction with microbial targets:

  • Mechanism of Action : The proposed mechanism involves binding to bacterial enzymes or receptors, disrupting normal cellular processes and leading to cell death .

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Heterocyclic Core : Initial reactions focus on creating the thieno[2,3-d]pyrimidine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the furylmethyl and acetamide groups.

The compound's mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in oxidative stress and microbial resistance.

Study 1: Antioxidant Efficacy

A study assessing various derivatives showed that compounds structurally related to N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide exhibited antioxidant activity comparable to established antioxidants like ascorbic acid .

Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of similar compounds against various bacterial strains. Results indicated a notable inhibition of growth in Gram-positive bacteria .

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